Phase 2b Clinical Remission vs. Placebo
In the phase 2b CONDUCT trial, patients with moderate-to-severe, left-sided UC who received two topical administrations of cobitolimod 250 mg (at weeks 0 and 3) achieved a significantly higher rate of clinical remission at week 6 compared to placebo. Clinical remission was defined as Mayo subscores for rectal bleeding of 0, stool frequency of 0 or 1 (with ≥1-point decrease from baseline), and endoscopy subscore of 0 or 1 [1].
| Evidence Dimension | Clinical remission rate at week 6 |
|---|---|
| Target Compound Data | 21% (9 of 42 patients) |
| Comparator Or Baseline | Placebo: 7% (3 of 44 patients) |
| Quantified Difference | Odds Ratio (OR) = 3.8 (80% CI 1.5-9.5); p=0.025 |
| Conditions | Randomized, double-blind, placebo-controlled Phase 2b study (NCT03178669) in 213 patients with moderate-to-severe, left-sided ulcerative colitis |
Why This Matters
This provides direct, quantitative evidence of cobitolimod's superior efficacy over placebo in a clinically meaningful endpoint, a critical factor for clinical trial design and potential therapeutic adoption.
- [1] Atreya, R., Peyrin-Biroulet, L., Klymenko, A., Augustyn, M., Bakulin, I., Slankamenac, D., ... & Reinisch, W. (2020). Cobitolimod for moderate-to-severe, left-sided ulcerative colitis (CONDUCT): a phase 2b randomised, double-blind, placebo-controlled, dose-ranging induction trial. The Lancet Gastroenterology & Hepatology, 5(11), 1015-1026. View Source
